molecular formula C10H16O4 B14474274 Methyl 4,7-dioxononanoate CAS No. 66085-98-1

Methyl 4,7-dioxononanoate

Cat. No.: B14474274
CAS No.: 66085-98-1
M. Wt: 200.23 g/mol
InChI Key: AUBSEKVYXPFQDS-UHFFFAOYSA-N
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Description

Methyl 4,7-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two oxo groups at the 4th and 7th positions of the nonanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,7-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using suitable oxidizing agents. Another method includes the esterification of 4,7-dioxononanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or higher oxidized states.

    Reduction: Diols or alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4,7-dioxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 4,7-dioxononanoate involves its interaction with various molecular targets The oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes

Comparison with Similar Compounds

    Methyl 4-oxononanoate: A related compound with a single oxo group, used in similar applications but with different reactivity.

    Methyl 6,8-dioxononanoate: Another similar compound with oxo groups at different positions, offering distinct chemical properties.

Uniqueness: Methyl 4,7-dioxononanoate is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

66085-98-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4,7-dioxononanoate

InChI

InChI=1S/C10H16O4/c1-3-8(11)4-5-9(12)6-7-10(13)14-2/h3-7H2,1-2H3

InChI Key

AUBSEKVYXPFQDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)CCC(=O)OC

Origin of Product

United States

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